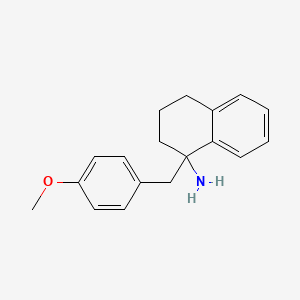
Methyl 1-bromo-2-methylindolizine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-bromo-2-methylindolizine-3-carboxylate typically involves the bromination of 2-methylindolizine-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromo-2-methylindolizine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-substituted-2-methylindolizine-3-carboxylates.
Oxidation: Formation of 1-bromo-2-methylindolizine-3-carboxylic acid.
Reduction: Formation of 2-methylindolizine-3-carboxylate.
Scientific Research Applications
Methyl 1-bromo-2-methylindolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the development of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 1-bromo-2-methylindolizine-3-carboxylate is not well-documented. like other indolizine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylindolizine-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylindole-3-carboxylate: Similar structure but different ring system, leading to different biological activities.
2-Methylindolizine-3-carboxylate: Lacks the bromine atom, making it less versatile in chemical modifications.
Uniqueness
Methyl 1-bromo-2-methylindolizine-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 1-bromo-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
OWCCXXYPYUNXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)








![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)

![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

